molecular formula C32H38N6O8 B11928755 Mc-Gly-Gly-Phe-Gly-PAB-OH

Mc-Gly-Gly-Phe-Gly-PAB-OH

Cat. No.: B11928755
M. Wt: 634.7 g/mol
InChI Key: CTYXSHFYZMWMPD-VWLOTQADSA-N
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Description

Mc-Gly-Gly-Phe-Gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapy, as they connect the cytotoxic drug to the antibody, allowing for precise delivery to cancer cells .

Preparation Methods

The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. The final step involves the deprotection of the peptide and the attachment of the para-aminobenzoic acid (PAB) moiety . Industrial production methods often utilize solid-phase peptide synthesis (SPPS) due to its efficiency and scalability .

Comparison with Similar Compounds

Mc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:

Properties

Molecular Formula

C32H38N6O8

Molecular Weight

634.7 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

InChI

InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43)/t25-/m0/s1

InChI Key

CTYXSHFYZMWMPD-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O

Origin of Product

United States

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